molecular formula C7H10O3 B15296507 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one

Cat. No.: B15296507
M. Wt: 142.15 g/mol
InChI Key: POXBTZPXOIPZEL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring fused with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of an alkene with a carboxylic acid and a silyl enol ether in the presence of hypervalent iodine. This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique structural properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one include:

  • 1,3-Dioxolan-2-one
  • 1,3-Dioxan-2-one
  • 1,3-Dioxolane derivatives

Uniqueness

What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique reactivity and stability. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C7H10O3/c8-6-3-5(4-6)7-9-1-2-10-7/h5,7H,1-4H2

InChI Key

POXBTZPXOIPZEL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2CC(=O)C2

Origin of Product

United States

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